Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and a sulfanyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate typically involves multiple steps, starting with the protection of an amino acid derivativeCommon reagents used in these steps include tert-butyl chloroformate, ethyl chloroformate, and thiol derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester groups can produce alcohols .
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications due to its reactive functional groups.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate exerts its effects is largely dependent on its functional groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The ethoxy and sulfanyl groups can participate in various chemical transformations, making the compound a versatile intermediate. Molecular targets and pathways involved include enzyme active sites and protein binding domains, where the compound can act as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(tert-butoxycarbonyl)amino]-3-mercaptopropanoate
- Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
- Ethyl 2-[(tert-butoxycarbonyl)amino]-3-aminopropanoate
Uniqueness
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is unique due to the presence of both ethoxy and sulfanyl groups, which provide distinct reactivity compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and applications in various fields .
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a complex organic compound notable for its unique functional groups, which include a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and a sulfanyl group. This compound has garnered attention in various fields of research, including medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The chemical formula for this compound is C14H25NO6S with a molecular weight of 335.42 g/mol. The presence of the Boc group allows for selective reactions while protecting the amino functionality, which is crucial in synthetic pathways for drug development.
The biological activity of this compound is primarily influenced by its functional groups:
- Boc Group : Protects the amino group from undesired reactions during synthesis.
- Ethoxy Group : Can participate in nucleophilic substitutions, enhancing the compound's reactivity.
- Sulfanyl Group : Capable of undergoing oxidation to form sulfoxides or sulfones, which can interact with biological targets.
These groups enable the compound to act as a versatile intermediate in various chemical transformations, making it valuable in medicinal chemistry.
Enzyme Interaction
Research has shown that compounds similar to this compound can interact with several enzyme systems. For instance, studies on structure-activity relationships (SAR) have indicated that modifications at specific positions can enhance binding affinity to target proteins, such as antiapoptotic Bcl-2 proteins .
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have been shown to sensitize cancer cells to chemotherapeutic agents like cisplatin .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells :
- Enzyme Inhibition :
Comparative Analysis
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-(sulfanyl)propanoate | Structure | Cytotoxicity against cancer cells; enzyme inhibition | Unique dual functionality |
Ethyl 2-amino-6-bromo-4H-chromene | Structure | Antagonist of Bcl-2 proteins | Similar mechanism of action |
Ethyl 3-[2-(Boc-amino)ethoxy]propanoic Acid | N/A | Potential for enzyme modification | Related structure |
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6S/c1-6-19-11(16)9-22-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDODEKYCKYTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC(C(=O)OCC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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